![molecular formula C22H18N2O4 B12879643 Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl [2,2’-biquinoline]-4,4(1H)-dicarboxylate is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound features a biquinoline core, which consists of two quinoline units connected at the 2 and 2’ positions, with dimethyl ester groups attached at the 4 and 4’ positions. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl [2,2’-biquinoline]-4,4(1H)-dicarboxylate typically involves the coupling of two quinoline units followed by esterification. One common method includes the use of transition metal-catalyzed reactions to form the biquinoline core. For instance, a palladium-catalyzed cross-coupling reaction can be employed to link two quinoline derivatives. Subsequent esterification with dimethyl carbonate under basic conditions yields the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are often explored to minimize environmental impact .
化学反応の分析
Types of Reactions: Dimethyl [2,2’-biquinoline]-4,4(1H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dimethyl [2,2’-biquinoline]-4,4(1H)-diol.
Substitution: Halogenated or nitro-substituted biquinoline derivatives
科学的研究の応用
Dimethyl [2,2’-biquinoline]-4,4(1H)-dicarboxylate finds applications in various scientific domains:
作用機序
The mechanism by which Dimethyl [2,2’-biquinoline]-4,4(1H)-dicarboxylate exerts its effects is largely dependent on its interaction with molecular targets. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, leading to enhanced photophysical and catalytic activities .
In biological systems, the compound’s luminescent properties enable it to act as a probe, binding to specific biomolecules and emitting fluorescence upon excitation. This property is leveraged in imaging techniques to visualize cellular processes .
類似化合物との比較
2,2’-Biquinoline: Lacks the ester groups, making it less reactive in certain chemical reactions.
3,3’-Dimethyl-2,2’-biquinoline: Similar structure but with methyl groups at different positions, affecting its steric and electronic properties.
2,2’-Bipyridine: A simpler analog with two pyridine units, commonly used in coordination chemistry but with different binding affinities and photophysical properties.
Uniqueness: Dimethyl [2,2’-biquinoline]-4,4(1H)-dicarboxylate stands out due to its combination of a biquinoline core and ester functional groups, which confer unique reactivity and versatility in various applications. Its ability to form stable complexes with metals and its strong luminescence make it particularly valuable in both research and industrial settings .
特性
分子式 |
C22H18N2O4 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
dimethyl 2-quinolin-2-yl-1H-quinoline-4,4-dicarboxylate |
InChI |
InChI=1S/C22H18N2O4/c1-27-20(25)22(21(26)28-2)13-19(24-17-10-6-4-8-15(17)22)18-12-11-14-7-3-5-9-16(14)23-18/h3-13,24H,1-2H3 |
InChIキー |
NMUGMSNGCFXCLP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(C=C(NC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


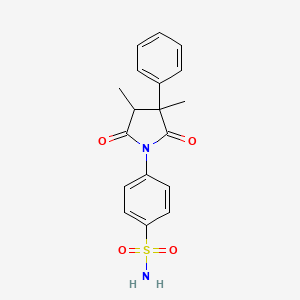
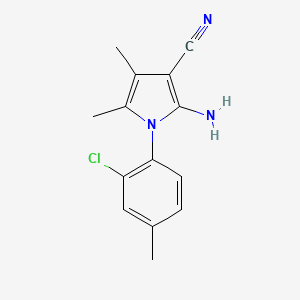
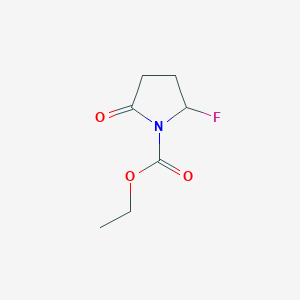
![Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)-](/img/structure/B12879599.png)
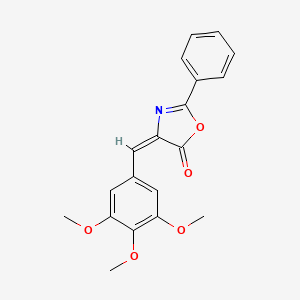

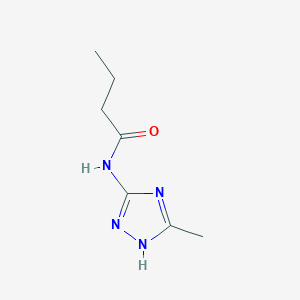
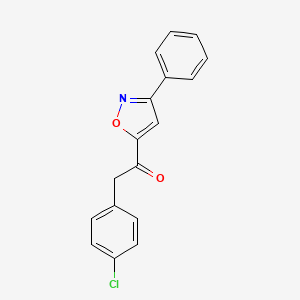
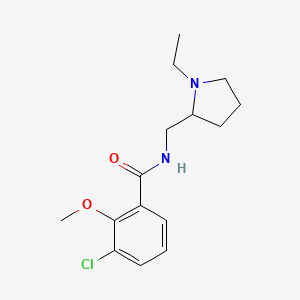

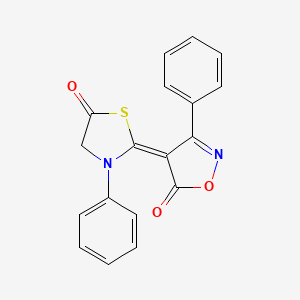
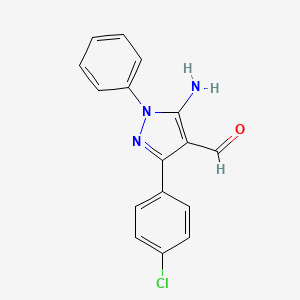
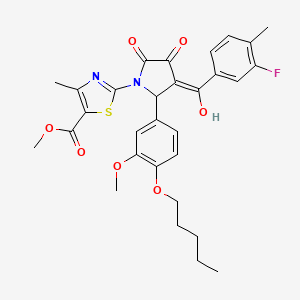
![4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12879667.png)
